

physical properties of ethylcyclobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylcyclobutane*

Cat. No.: *B8812579*

[Get Quote](#)

Core Physical and Chemical Properties

Ethylcyclobutane is a cycloalkane with the molecular formula C₆H₁₂[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#). It is a liquid at standard temperature and pressure[\[2\]](#). The molecular structure consists of a cyclobutane ring substituted with an ethyl group.

Quantitative Physical Properties

The key physical properties of **ethylcyclobutane** are summarized in the table below. It is important to note that slight variations in reported values can exist across different sources due to minor differences in experimental conditions.

Property	Value	Units	Source(s)
Molecular Formula	C6H12		[1] [2] [3] [4] [5] [6] [7]
Molecular Weight	84.16	g/mol	[1] [2] [3] [5] [6] [7] [8] [9]
Density	0.775	g/cm ³	[1]
0.745	g/mL		[8]
0.7232			[10]
Boiling Point	70.7	°C (at 760 mmHg)	[1]
71	°C		[8]
70.65	°C		[10]
Melting Point	-142.75	°C	[1] [10]
-143	°C		[8]
Refractive Index	1.425		[1]
1.402			[8]
1.3994			[10]
Vapor Pressure	139	mmHg (at 25°C)	[1]

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the characterization of a compound. The following sections detail the standard experimental methodologies for measuring the key physical properties of a liquid such as **ethylcyclobutane**.

Density Determination using Pycnometry

Pycnometry is a precise method for determining the density of liquids[\[11\]](#)[\[12\]](#)[\[13\]](#). The technique relies on a glass flask with a specific, accurately known volume, known as a pycnometer[\[12\]](#)[\[14\]](#).

Protocol:

- Cleaning and Drying: The pycnometer and its stopper are thoroughly cleaned and dried.
- Mass of Empty Pycnometer: The mass of the empty, dry pycnometer (m_0) is accurately measured using an analytical balance.
- Mass of Pycnometer with a Reference Liquid: The pycnometer is filled with a reference liquid of a known density (e.g., distilled water), ensuring no air bubbles are present. The stopper, which has a capillary hole, is inserted, allowing excess liquid to escape. The exterior of the pycnometer is carefully dried, and its total mass (m_1) is measured.
- Volume Calculation: The volume of the pycnometer (V) is calculated using the known density of the reference liquid (ρ_{ref}) and the mass of the liquid it holds ($m_1 - m_0$).
- Mass of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with the sample liquid (**ethylcyclobutane**). The same procedure of filling, stoppering, and drying is followed, and the total mass (m_2) is measured.
- Density Calculation: The density of the sample liquid (ρ_{sample}) is calculated using the formula: $\rho_{\text{sample}} = (m_2 - m_0) / V$ ^[11]. All measurements should be conducted at a constant, recorded temperature as density is temperature-dependent^[12].

Gas pycnometry, often using helium, is another technique primarily used for determining the skeletal density of solids but can be adapted for liquids^{[15][16]}.

Refractive Index Determination using Refractometry

Refractometry measures the refractive index of a substance, which is a fundamental physical property related to how light passes through it^{[17][18][19][20]}. This technique is based on Snell's law of refraction^[21].

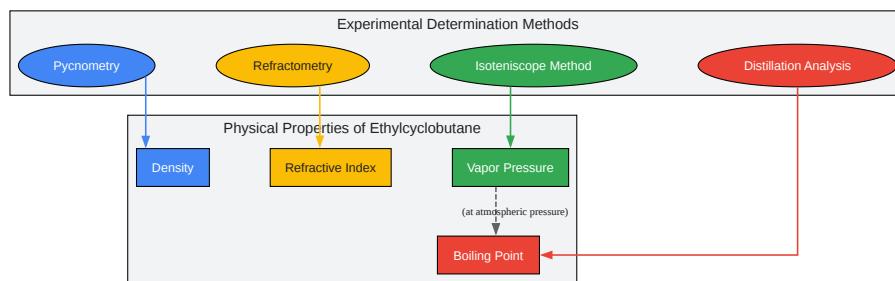
Protocol:

- Instrument Calibration: The refractometer, such as an Abbe refractometer, is calibrated using a standard sample with a known refractive index.
- Sample Application: A few drops of the liquid sample (**ethylcyclobutane**) are placed on the surface of the measuring prism.

- **Measurement:** The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the instrument until the boundary line between the light and dark regions aligns with the crosshairs in the eyepiece.
- **Reading the Value:** The refractive index is read directly from the instrument's scale.
- **Temperature Control:** The measurement is highly sensitive to temperature, so it is crucial to maintain a constant temperature, typically using a water bath or a Peltier temperature control system integrated into the instrument[19][21]. The refractive index is usually reported at a standard temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm)[19][22].

Vapor Pressure Determination using the Isotenoscope Method

The isotenoscope is an apparatus used to measure the vapor pressure of a liquid as a function of temperature[23][24][25][26].


Protocol:

- **Sample Preparation:** The bulb of the isotenoscope is filled to about two-thirds with the liquid sample (**ethylcyclobutane**)[23].
- **Degassing:** Any dissolved gases in the sample are removed by boiling the liquid under reduced pressure and allowing the vapor to flush out the non-condensable gases[23].
- **System Assembly:** The isotenoscope is placed in a constant-temperature bath and connected to a manometer and a pressure control system.
- **Equilibration:** The temperature of the bath is set and allowed to stabilize. The pressure in the system is adjusted so that the liquid levels in the U-tube of the isotenoscope are equal.
- **Pressure Measurement:** When the liquid levels are equal, the vapor pressure of the sample at that temperature is equal to the pressure in the system, which is read from the manometer[24].

- Data Collection: This process is repeated at various temperatures to obtain a vapor pressure curve for the substance.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of **ethylcyclobutane**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethylcyclobutane | lookchem [lookchem.com]
- 2. Ethylcyclobutane | C6H12 | CID 252322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclobutane, ethyl- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. Cyclobutane, ethyl- [webbook.nist.gov]
- 6. Cyclobutane, ethyl- [webbook.nist.gov]

- 7. Cyclobutane, ethyl- [webbook.nist.gov]
- 8. ethylcyclobutane [stenutz.eu]
- 9. Cyclobutane, ethyl- (CAS 4806-61-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. ethyl-cyclobutane [chembk.com]
- 11. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]
- 12. fpharm.uniba.sk [fpharm.uniba.sk]
- 13. mt.com [mt.com]
- 14. che.utah.edu [che.utah.edu]
- 15. measurlabs.com [measurlabs.com]
- 16. merlin-pc.com [merlin-pc.com]
- 17. schmidt-haensch.com [schmidt-haensch.com]
- 18. scribd.com [scribd.com]
- 19. athabascau.ca [athabascau.ca]
- 20. xylemanalytics.com [xylemanalytics.com]
- 21. Basics of refractometry | Anton Paar Wiki [wiki.anton-paar.com]
- 22. Refractometer - Wikipedia [en.wikipedia.org]
- 23. hj.hi.is [hj.hi.is]
- 24. tccc.iesl.forth.gr [tccc.iesl.forth.gr]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Isoteniscope - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [physical properties of ethylcyclobutane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8812579#physical-properties-of-ethylcyclobutane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com